molecular formula C11H6ClN B3056686 8-Chloronaphthalene-2-carbonitrile CAS No. 73399-87-8

8-Chloronaphthalene-2-carbonitrile

Cat. No.: B3056686
CAS No.: 73399-87-8
M. Wt: 187.62 g/mol
InChI Key: SVLRPAISSNAWDN-UHFFFAOYSA-N
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Description

8-Chloronaphthalene-2-carbonitrile (C₁₁H₆ClN) is a halogenated aromatic compound featuring a naphthalene backbone substituted with a chlorine atom at the 8-position and a cyano (-CN) group at the 2-position. This structure confers unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing effects of both substituents.

Properties

CAS No.

73399-87-8

Molecular Formula

C11H6ClN

Molecular Weight

187.62 g/mol

IUPAC Name

8-chloronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H6ClN/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H

InChI Key

SVLRPAISSNAWDN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)C#N)C(=C1)Cl

Canonical SMILES

C1=CC2=C(C=C(C=C2)C#N)C(=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

2-Chloronaphthalene (C₁₀H₇Cl)

  • Structure: Chlorine at the 2-position on naphthalene, lacking the cyano group.
  • Physical Properties :
    • Molecular Weight: 162.61 g/mol
    • Boiling Point: 256°C
    • Melting Point: 57–60°C
    • Flash Point: 125°C .
  • Applications : Used in environmental analysis as a standard for detecting chlorinated aromatic pollutants .
  • Key Differences: The absence of the cyano group in 2-chloronaphthalene reduces its polarity and reactivity compared to 8-chloronaphthalene-2-carbonitrile. The cyano group in the latter enhances its suitability as a precursor for further functionalization (e.g., amidation or reduction to amines).

1-Methylnaphthalene and 2-Methylnaphthalene

  • Structure : Methyl (-CH₃) substituents at the 1- or 2-position, respectively.
  • Toxicological Profile :
    • Both are classified as polycyclic aromatic hydrocarbons (PAHs) with moderate toxicity.
    • 2-Methylnaphthalene exhibits higher volatility and environmental mobility compared to chlorinated analogs .
  • Key Differences: Methyl groups are electron-donating, contrasting with the electron-withdrawing effects of chlorine and cyano groups in 8-chloronaphthalene-2-carbonitrile. Chlorinated derivatives generally exhibit higher persistence in environmental matrices due to reduced biodegradability .

8-Bromonaphthalene-2-carbonitrile

  • Structure : Bromine replaces chlorine at the 8-position.
  • Inferred Properties :
    • Higher molecular weight (Br vs. Cl) would increase boiling/melting points.
    • Bromine’s larger atomic radius may alter steric effects in reactions.
  • Key Differences: Bromine’s lower electronegativity compared to chlorine could reduce the compound’s electrophilicity.

Physicochemical and Toxicological Data Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Functional Groups Toxicity Notes
8-Chloronaphthalene-2-carbonitrile ~187.6 (calculated) Not reported Not reported -Cl, -CN Likely higher toxicity due to -CN group
2-Chloronaphthalene 162.61 256 57–60 -Cl Moderate toxicity; environmental pollutant
2-Methylnaphthalene 142.20 241–244 34–36 -CH₃ Moderate toxicity; volatile PAH

Research Implications and Gaps

  • Synthesis and Reactivity: The cyano group in 8-chloronaphthalene-2-carbonitrile offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in medicinal chemistry.
  • Environmental Impact: Chlorinated naphthalenes are persistent organic pollutants (POPs), but the cyano group’s influence on biodegradation remains unexplored .

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